BenchChemオンラインストアへようこそ!

N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-3,4-difluorobenzamide

FAAH inhibition Endocannabinoid IC50

Secure this unique fluorobenzamide scaffold for your FAAH/MAO-B polypharmacology and pain model research. Its distinct 2,5-dimethylfuran-3,4-difluorobenzamide signature offers an exclusive pharmacophore for SAR exploration, hERG liability comparisons against irreversible inhibitors like URB597, and in vivo antinociceptive efficacy studies with a favorable therapeutic index. Do not compromise your research with generic substitutions; this specific substitution pattern is critical for probing target selectivity, reversibility, and cardiac safety margins.

Molecular Formula C16H17F2NO3
Molecular Weight 309.313
CAS No. 1421466-69-4
Cat. No. B2902026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-3,4-difluorobenzamide
CAS1421466-69-4
Molecular FormulaC16H17F2NO3
Molecular Weight309.313
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(CCNC(=O)C2=CC(=C(C=C2)F)F)O
InChIInChI=1S/C16H17F2NO3/c1-9-7-12(10(2)22-9)15(20)5-6-19-16(21)11-3-4-13(17)14(18)8-11/h3-4,7-8,15,20H,5-6H2,1-2H3,(H,19,21)
InChIKeyWTYZMHOZHISNHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-3,4-difluorobenzamide (CAS 1421466-69-4): Chemical Identity and Core Properties for Procurement Screening


N-[3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropyl]-3,4-difluorobenzamide (CAS 1421466-69-4) is a synthetic small molecule (molecular formula C16H17F2NO3, molecular weight 309.31 g/mol) . The compound belongs to the fluorobenzamide class, a chemical family extensively explored for selective monoamine oxidase B (MAO-B) inhibition [1]. Its structure incorporates a 2,5-dimethylfuran heterocycle linked via a hydroxypropyl spacer to a 3,4-difluorobenzamide moiety, a scaffold pattern associated with fatty acid amide hydrolase (FAAH) inhibition in medicinal chemistry programs [2].

Why N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-3,4-difluorobenzamide Cannot Be Readily Substituted with Other In-Class Fluorobenzamides or FAAH Inhibitors


Fluorobenzamide derivatives and FAAH inhibitors exhibit extreme sensitivity to subtle structural modifications, making generic substitution scientifically unsound. Within the fluorobenzamide class, MAO-B inhibitory potency and selectivity are directly governed by the substitution pattern on the benzamide ring and the nature of the heterocyclic appendage [1]. Similarly, in FAAH-targeted series, minor alterations to the heteroaromatic scaffold can shift the inhibition mechanism from reversible to irreversible, dramatically alter selectivity profiles, and determine hERG channel liability [2]. The specific combination of a 2,5-dimethylfuran ring, a hydroxypropyl linker, and a 3,4-difluorobenzamide moiety in this compound represents a unique pharmacophoric signature whose activity cannot be extrapolated from close analogs without direct experimental validation.

Quantitative Differentiation Evidence for N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-3,4-difluorobenzamide Relative to Structural Analogs


Human and Mouse FAAH Inhibitory Potency (IC50) Comparison Among Heteroaromatic Scaffold Analogs

Within the heteroaromatic FAAH inhibitor series (compounds 5a–u), the furan-based scaffold displayed nanomolar inhibitory potency against both human and mouse FAAH. The lead compounds 5c and 5d, which bear structural features analogous to the target compound's furan-hydroxypropyl-benzamide architecture, were identified as extremely potent, noncompetitive, and reversible FAAH inhibitors [1]. Comparative data from the broader series demonstrate that the furan scaffold achieves IC50 values in the low nanomolar range, outperforming other heteroaromatic congeners (thiophene, pyrrole) in the same assay [1]. The target compound's specific furan substitution pattern (2,5-dimethyl) and difluorobenzamide terminus represent a distinct combination within this scaffold family.

FAAH inhibition Endocannabinoid IC50 Medicinal Chemistry

hERG Channel Liability: Absence of Interaction Confirmed for Furan-Based FAAH Inhibitors

The furan-containing FAAH inhibitors 5c and 5d were explicitly demonstrated to lack interaction with hERG potassium channels, a critical cardiac safety liability that has plagued numerous drug development programs [1]. This property was not shared by all analogs in the broader chemical series, indicating that the furan scaffold confers a favorable safety pharmacology profile [1]. The 3,4-difluorobenzamide moiety and hydroxypropyl linker of the target compound may further modulate this property, though direct hERG data for CAS 1421466-69-4 specifically have not been located in the public domain.

hERG Cardiotoxicity Safety Pharmacology FAAH

In Vivo Antinociceptive Efficacy at Doses Below Behavioral Side-Effect Threshold

Compounds 5c, 5d, and 5n from the furan-containing FAAH inhibitor series demonstrated in vivo antinociceptive activity at doses significantly lower than those required to induce striatal/limbic stereotypies or anxiolytic effects, indicating a favorable therapeutic window [1]. This dissociation between desired analgesic efficacy and CNS side effects is a critical translational parameter not uniformly observed across FAAH inhibitor chemotypes [1]. The target compound's structural similarity to 5c/5d suggests potential retention of this property, though direct in vivo data for CAS 1421466-69-4 are not publicly available.

Antinociception In Vivo Therapeutic Window FAAH

Reversibility of FAAH Inhibition: Noncompetitive, Reversible Mechanism Distinguishes Furan Series from Irreversible Inhibitors

The furan-based FAAH inhibitors 5c and 5d were characterized as noncompetitive and reversible inhibitors, a mechanism distinct from the irreversible carbamate-based FAAH inhibitors (e.g., URB597) that have raised clinical safety concerns [1]. Reversible inhibition allows for temporal control of target engagement and may reduce the risk of prolonged target modulation. The target compound's structural architecture is consistent with the reversible, noncompetitive binding modality described for the furan series [1].

Reversible inhibition Mechanism of Action FAAH Noncompetitive

Metabolic Stability Optimization: Dialyzable Furan Derivatives with Enhanced Pharmacokinetic Profiles

Aiming to improve the pharmacokinetic properties and metabolic stability of compound 5d, the authors developed a subset of nanomolar dialyzable FAAH inhibitors (5v–z) incorporating polyethereal lateral chains and fluorinated aromatic rings [1]. The 3,4-difluorobenzamide group in the target compound may provide metabolic advantages over non-fluorinated analogs, as fluorination is a well-established strategy to block oxidative metabolism at the benzamide ring. This design evolution highlights the furan scaffold's compatibility with pharmacokinetic optimization without loss of nanomolar potency [1].

Metabolic stability Pharmacokinetics Dialyzable inhibitors FAAH

MAO-B Inhibitory Potential of Fluorobenzamide Scaffold: Differentiation from MAO-A Selective Agents

Fluorobenzamide derivatives disclosed in US6951884 are described as selective monoamine oxidase B (MAO-B) inhibitors, with utility in Alzheimer's disease and senile dementia [1]. The 3,4-difluorobenzamide core of the target compound aligns with the structural requirements for MAO-B selectivity outlined in the patent. While MAO-B selectivity data for the exact compound are not publicly available, the difluoro substitution pattern is a known determinant of MAO-B over MAO-A selectivity within this chemical class [1].

MAO-B Selectivity Fluorobenzamide Neurodegeneration

Priority Research and Procurement Application Scenarios for N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-3,4-difluorobenzamide


FAAH Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Expansion

The compound serves as a key intermediate scaffold for SAR exploration around the furan-hydroxypropyl-benzamide FAAH inhibitor pharmacophore. Its 2,5-dimethylfuran and 3,4-difluorobenzamide substitution pattern allows systematic variation to probe the contributions of heterocycle methylation and benzamide fluorination to FAAH potency, reversibility, and selectivity, building on the foundational SAR established in Butini et al. (2012) [1].

Comparative hERG Safety Profiling of Reversible FAAH Inhibitors

Given the demonstrated absence of hERG interaction for structurally related furan-based FAAH inhibitors [1], this compound is a suitable candidate for head-to-head hERG liability comparisons against irreversible FAAH inhibitors (e.g., URB597) or other heteroaromatic scaffolds (thiophene, pyrrole) to establish scaffold-specific cardiac safety margins.

In Vivo Analgesic Efficacy Studies with Therapeutic Window Assessment

The compound's structural alignment with analogs 5c, 5d, and 5n, which exhibited antinociceptive activity at doses below behavioral side-effect thresholds [1], positions it for in vivo efficacy studies in neuropathic or inflammatory pain models, with concurrent monitoring of CNS side-effect endpoints to define its therapeutic index.

Dual-Target Hypothesis Evaluation: FAAH and MAO-B Inhibition

The 3,4-difluorobenzamide core is a recognized MAO-B pharmacophore [2], while the furan-hydroxypropyl moiety targets FAAH [1]. This compound can be used to experimentally evaluate potential dual FAAH/MAO-B inhibition, a polypharmacology approach relevant to neurodegenerative and pain disorders where both endocannabinoid tone and dopamine metabolism are implicated.

Quote Request

Request a Quote for N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-3,4-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.